molecular formula C22H27N3O6S B3486624 2-{4-[(cyclohexylamino)sulfonyl]-2-methylphenoxy}-N-(2-methyl-5-nitrophenyl)acetamide

2-{4-[(cyclohexylamino)sulfonyl]-2-methylphenoxy}-N-(2-methyl-5-nitrophenyl)acetamide

Cat. No.: B3486624
M. Wt: 461.5 g/mol
InChI Key: KILHDIHCIAFXOK-UHFFFAOYSA-N
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Description

The compound “2-{4-[(cyclohexylamino)sulfonyl]-2-methylphenoxy}-N-(2-methyl-5-nitrophenyl)acetamide” is a complex organic molecule. It contains a cyclohexylamino group, a sulfonyl group, a phenoxy group, and a nitrophenyl group . These functional groups suggest that the compound could have interesting chemical and biological properties.


Chemical Reactions Analysis

The chemical reactivity of this compound could be quite diverse due to the presence of multiple functional groups. For example, the nitro group is often involved in redox reactions, and the sulfonyl group could participate in substitution reactions .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties. Without more information, it’s difficult to provide a detailed safety profile .

Future Directions

Future research could focus on synthesizing this compound and studying its physical and chemical properties. It would also be interesting to explore its potential biological activities, given the biological activities observed for similar compounds .

Properties

IUPAC Name

2-[4-(cyclohexylsulfamoyl)-2-methylphenoxy]-N-(2-methyl-5-nitrophenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N3O6S/c1-15-8-9-18(25(27)28)13-20(15)23-22(26)14-31-21-11-10-19(12-16(21)2)32(29,30)24-17-6-4-3-5-7-17/h8-13,17,24H,3-7,14H2,1-2H3,(H,23,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KILHDIHCIAFXOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)COC2=C(C=C(C=C2)S(=O)(=O)NC3CCCCC3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N3O6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-{4-[(cyclohexylamino)sulfonyl]-2-methylphenoxy}-N-(2-methyl-5-nitrophenyl)acetamide
Reactant of Route 2
2-{4-[(cyclohexylamino)sulfonyl]-2-methylphenoxy}-N-(2-methyl-5-nitrophenyl)acetamide
Reactant of Route 3
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2-{4-[(cyclohexylamino)sulfonyl]-2-methylphenoxy}-N-(2-methyl-5-nitrophenyl)acetamide
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2-{4-[(cyclohexylamino)sulfonyl]-2-methylphenoxy}-N-(2-methyl-5-nitrophenyl)acetamide
Reactant of Route 5
2-{4-[(cyclohexylamino)sulfonyl]-2-methylphenoxy}-N-(2-methyl-5-nitrophenyl)acetamide
Reactant of Route 6
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2-{4-[(cyclohexylamino)sulfonyl]-2-methylphenoxy}-N-(2-methyl-5-nitrophenyl)acetamide

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